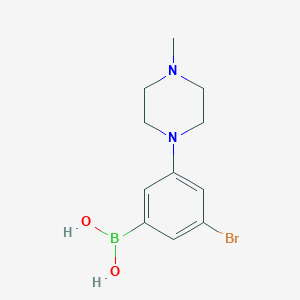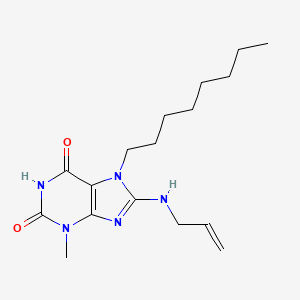![molecular formula C18H18O5 B2416606 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid CAS No. 13655-10-2](/img/structure/B2416606.png)
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid
Übersicht
Beschreibung
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid is a chemical compound with the molecular formula C11H12O5 . It has an average mass of 224.210 Da and a monoisotopic mass of 224.068466 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which is further connected to another phenyl group through an ether linkage . The second phenyl group is substituted with a carboxyethyl group .Physical And Chemical Properties Analysis
This compound has a heat capacity of 72.8±3.0 kJ/mol . Its flash point is 172.5±16.7 °C, and it has an index of refraction of 1.565 . It also has a molar refractivity of 54.9±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Renewable Building Block for Polybenzoxazine : 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Anti-inflammatory Activities : Compounds structurally similar to 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid have been isolated from plant sources, exhibiting modest anti-inflammatory activities. These findings enrich our understanding of the chemical components of certain plants and their potential health benefits (Xiaolei Ren et al., 2021).
High-temperature Behavior in Polyester Processing : Studies on the reactions of model compounds at high temperatures provide insights into the behavior of hydroxyl and carboxyl polyester chain ends in the presence of triphenyl phosphite. These insights are crucial for understanding and improving polyester processing techniques (B. Jacques et al., 1996).
Photodynamic Therapy Applications : Novel asymmetric phthalocyanine compounds, which include a structure similar to 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid, have been synthesized and linked to gold nanotriangles. These compounds exhibit improved triplet and singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (Edith Dube et al., 2018).
Synthesis of Optically Active Metabolites : The synthesis of optically active isomers of a compound similar to 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid has been achieved. This process provides valuable methods for industrial synthesis of such compounds, which could have various applications, including medicinal uses (T. Kametani et al., 1978).
Eigenschaften
IUPAC Name |
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)11-5-13-1-7-15(8-2-13)23-16-9-3-14(4-10-16)6-12-18(21)22/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHMOVWJBXLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)

